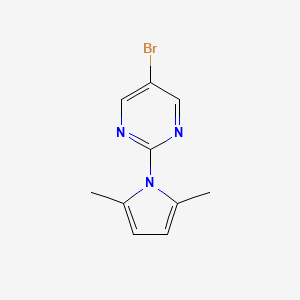

5-bromo-2-(2,5-diméthyl-1H-pyrrol-1-yl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine is a heterocyclic organic compound that contains both pyrimidine and pyrrole rings. The presence of a bromine atom at the 5-position of the pyrimidine ring and two methyl groups at the 2 and 5 positions of the pyrrole ring makes this compound unique. It is often used in various chemical reactions and has applications in scientific research.

Applications De Recherche Scientifique

5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in binding studies with proteins or nucleic acids.

Medicine: Explored for its potential as a pharmacophore in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine typically involves the reaction of 5-bromo-2-chloropyrimidine with 2,5-dimethylpyrrole. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems and advanced purification techniques such as column chromatography or recrystallization ensures the production of high-purity compounds.

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methyl groups on the pyrrole ring can be oxidized to form corresponding aldehydes or carboxylic acids.

Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form biaryl or styrene derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethyl sulfoxide or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.

Major Products Formed

Substitution Reactions: Products include azido, thio, or alkoxy derivatives.

Oxidation Reactions: Products include aldehydes or carboxylic acids.

Coupling Reactions: Products include biaryl or styrene derivatives.

Mécanisme D'action

The mechanism of action of 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the pyrrole ring can form hydrogen bonds or hydrophobic interactions with the active sites of proteins, influencing their activity. The compound may also participate in electron transfer processes, affecting cellular pathways and functions.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine

- 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrazine

- 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)thiazole

Uniqueness

5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine is unique due to its specific combination of pyrimidine and pyrrole rings, which imparts distinct chemical properties and reactivity. The presence of the bromine atom allows for versatile substitution reactions, making it a valuable intermediate in organic synthesis.

Activité Biologique

5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine is a heterocyclic organic compound notable for its unique structural features, which include a bromine atom at the 5-position of the pyrimidine ring and two methyl groups on the pyrrole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a ligand in biochemical studies.

- Molecular Formula : C₁₀H₁₀BrN₃

- CAS Number : 478258-81-0

- Melting Point : 66–68 °C

The biological activity of 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom allows for versatile substitution reactions, enhancing its reactivity and potential for forming stable complexes with biological macromolecules.

Interaction with Proteins

The compound may form hydrogen bonds and hydrophobic interactions with the active sites of proteins, influencing their enzymatic activities. Preliminary studies suggest that it may participate in electron transfer processes, impacting cellular pathways related to growth and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine. For instance, derivatives of pyrrolo[2,3-d]pyrimidine have shown promising cytotoxic effects against various cancer cell lines. Specifically, compounds with similar structural motifs demonstrated IC₅₀ values ranging from 29 to 59 µM against four different cancer cell lines .

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound 5k | HepG2 | 40 - 204 |

| Compound 5e | HepG2 | 43.15 - 68.17 |

| Compound 5h | HeLa | Varies |

Notably, compound 5k exhibited significant activity against multiple tyrosine kinases (EGFR, Her2, VEGFR2) and induced cell cycle arrest and apoptosis in HepG2 cells through upregulation of pro-apoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic proteins such as Bcl-2 .

Antibacterial Activity

While primarily studied for anticancer properties, the structural characteristics of this compound suggest potential antibacterial applications as well. Compounds containing pyrrole structures have been reported to show activity against resistant bacterial strains, making them candidates for further exploration in antibiotic development .

Case Studies

Several case studies have explored the biological activities of related compounds:

- Pyrrolo[2,3-d]pyrimidine Derivatives : A study indicated that modifications in substituents significantly affected the cytotoxicity profiles against cancer cell lines. The structure–activity relationship (SAR) analysis revealed that specific substitutions enhanced potency against targets like EGFR .

- Antibacterial Evaluation : Research on pyrrole derivatives demonstrated MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting that similar derivatives could be explored for their antibacterial properties .

Propriétés

IUPAC Name |

5-bromo-2-(2,5-dimethylpyrrol-1-yl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3/c1-7-3-4-8(2)14(7)10-12-5-9(11)6-13-10/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZFEPXCFRSNPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=NC=C(C=N2)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390947 |

Source

|

| Record name | 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478258-81-0 |

Source

|

| Record name | 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.